molecular formula C20H12ClIN4O B2942461 Dynapyrazole-A, >=98% (HPLC) CAS No. 2226517-75-3

Dynapyrazole-A, >=98% (HPLC)

Cat. No. B2942461
CAS RN: 2226517-75-3
M. Wt: 486.7
InChI Key:
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Description

Dynapyrazole-A is a potent dynein inhibitor . It inhibits microtubule activity without inhibiting basal ATPase activity . Dynein is a motor protein in the AAA+ superfamily that transport cellular cargos toward microtubule minus-ends .


Synthesis Analysis

The synthesis of Dynapyrazole-A was guided by the chemical structure of ciliobrevins, which are also dynein inhibitors . The structure of ciliobrevins was characterized and conformationally constrained isosteres were designed . These studies led to the identification of dynapyrazoles, which are more potent inhibitors than ciliobrevins .


Molecular Structure Analysis

The molecular formula of Dynapyrazole-A is C20H12ClIN4O . Its exact mass is 485.97 and its molecular weight is 486.698 .


Chemical Reactions Analysis

Dynapyrazole-A inhibits the basal activity of the AAA3 mutant with an IC50 of 5.5 ± 1.6 µM . Even in the context of the AAA3 mutant enzyme, a residual ATPase activity of 0.2 s−1 was observed at the highest Dynapyrazole-A concentrations tested .


Physical And Chemical Properties Analysis

Dynapyrazole-A has a molecular weight of 486.7 g/mol . It is soluble to 20 mM in DMSO . Its storage temperature is -20°C .

Scientific Research Applications

Dynein Inhibition

Dynapyrazole A is a potent dynein inhibitor . It inhibits dynein 1 and dynein 2-dependent microtubule gliding . Dyneins are motor proteins that transport cellular cargos toward microtubule minus-ends .

Hedgehog Signaling Inhibition

Dynapyrazole A also inhibits hedgehog signaling in vitro . The Hedgehog signaling pathway is a key regulator of animal development and is implicated in numerous cancers when aberrantly activated.

Microtubule Activity Regulation

Dynapyrazole A inhibits microtubule activity without inhibiting basal ATPase activity . Microtubules are a component of the cytoskeleton and play crucial roles in cell division, intracellular transport, and maintaining cell shape.

Chemical Structure-Guided Design

Dynapyrazole A was developed through chemical structure-guided design . This process involves the design of chemical structures to create more potent inhibitors of a target, in this case, dynein.

Cellular Assays

Dynapyrazole A has been used in cellular assays to study its effects on dynein . These assays help researchers understand how the compound interacts with dynein in a cellular context.

Synthesis of Pyrazole Derivatives

Dynapyrazole A is a pyrazole derivative . Pyrazole derivatives have garnered substantial interest from researchers due to their diverse biological activities . Therefore, Dynapyrazole A contributes to the advancement of methodologies and applications of pyrazole derivatives.

Future Directions

Chemical-structure-based analyses can lead to inhibitors with improved properties and distinct modes of inhibition . Dynapyrazoles, including Dynapyrazole-A, have been identified as more potent inhibitors than ciliobrevins . They could be used to study the cellular functions and conformational dynamics of AAA proteins . There are also early efforts to utilize AAA protein inhibitors, including Dynapyrazole-A, in the clinical setting .

properties

IUPAC Name

2-[1-(4-chlorophenyl)cyclopropyl]-7-iodo-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClIN4O/c21-12-3-1-11(2-4-12)20(7-8-20)17-15(10-23)18-24-19(27)14-9-13(22)5-6-16(14)26(18)25-17/h1-6,9H,7-8H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABPBCMFKJDOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C3=NN4C5=C(C=C(C=C5)I)C(=O)NC4=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClIN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dynapyrazole A

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